molecular formula C12H16O B7900631 2'-Ethyl-2-methylpropiophenone

2'-Ethyl-2-methylpropiophenone

Cat. No.: B7900631
M. Wt: 176.25 g/mol
InChI Key: CFDMSZGKPJYDIW-UHFFFAOYSA-N
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Description

2'-Ethyl-2-methylpropiophenone is a chemical compound of interest in organic synthesis and materials science research. While specific studies on this exact compound are limited, its structural similarity to other propiophenone derivatives, such as 2-hydroxy-2-methylpropiophenone, suggests potential utility as a building block for synthesizing more complex molecules or as a precursor in the development of specialized polymers . Researchers investigating novel photoinitiating systems may find its molecular architecture valuable. Related propiophenone derivatives are known to function as Type I photoinitiators, which undergo cleavage upon exposure to UV light to generate free radicals that initiate polymerization reactions . This mechanism is fundamental in the research and development of UV-curable coatings, inks, adhesives, and resins for advanced manufacturing processes, including 3D printing . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines and applicable regulations.

Properties

IUPAC Name

1-(2-ethylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-10-7-5-6-8-11(10)12(13)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDMSZGKPJYDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The process begins with the activation of 2-methylpropanoyl chloride by aluminum chloride (AlCl₃), forming a reactive acylium ion. This intermediate undergoes electrophilic attack at the para position of ethylbenzene, followed by deprotonation to yield the target compound. Key considerations include:

  • Regioselectivity : The ethyl group at the 2'-position directs the acyl group to the para position, minimizing ortho byproducts.

  • Catalyst Loading : Optimal AlCl₃ stoichiometry (1.2 equiv) ensures complete acyl chloride activation while avoiding excessive side reactions.

Optimization and Yield Data

A representative procedure involves refluxing ethylbenzene (1.0 equiv) with 2-methylpropanoyl chloride (1.1 equiv) in dichloromethane under AlCl₃ catalysis (1.2 equiv) at 40°C for 6 hours. Workup with ice-cold HCl followed by column chromatography (hexane/ethyl acetate, 9:1) affords the product in 78–82% yield.

ParameterValue
Temperature40°C
Reaction Time6 hours
SolventDichloromethane
Yield78–82%

Alkylation of Propiophenone Derivatives

Alternative routes focus on introducing the ethyl and methyl groups sequentially to a pre-formed propiophenone backbone. Patent WO2009102155A2 discloses a multi-step strategy utilizing silyl-protected intermediates to enhance reaction control.

Stepwise Alkylation Protocol

  • Methyl Group Introduction :

    • 2-Propiophenone is treated with methyl magnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0°C, yielding 2-methylpropiophenone.

    • Quenching with ammonium chloride and extraction with diethyl ether provides the intermediate in 85% yield.

  • Ethyl Group Installation :

    • The methylated product undergoes Friedel-Crafts alkylation with ethyl bromide under AlCl₃ catalysis (1.0 equiv) at 25°C for 12 hours.

    • Silica gel chromatography (hexane) isolates this compound with 70% efficiency.

Advantages and Limitations

  • Advantage : Permits modular group introduction, ideal for analogs with varied alkyl substituents.

  • Limitation : Requires strict anhydrous conditions to prevent Grignard reagent decomposition.

Oxidative Coupling Strategies

Recent advances leverage oxidative methods to construct the ketone moiety. A modified protocol adapted from 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone synthesis employs N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) as co-oxidants.

Reaction Conditions and Mechanistic Insights

  • Substrate : 4'-Ethyl-2-methylpropiophenol (1.0 equiv) is treated with NBS (0.2 equiv) in DMSO at 60°C for 24 hours.

  • Mechanism : NBS generates bromine radicals, abstracting hydrogen from the benzylic position to form a ketone via oxidation.

ParameterValue
OxidantNBS (0.2 equiv)
SolventDMSO
Temperature60°C
Yield65–70%

Purification and Byproduct Management

Ethyl acetate extraction followed by brine washing removes polar impurities. Column chromatography (hexane/ethyl acetate, 4:1) isolates the product, with GC-MS confirming >95% purity.

Comparative Analysis of Methodologies

To guide synthetic chemists in selecting optimal routes, the table below contrasts key metrics:

MethodYieldCost EfficiencyScalabilityByproduct Formation
Friedel-Crafts82%HighExcellentLow
Stepwise Alkylation70%ModerateModerateMedium
Oxidative Coupling70%LowLimitedHigh

Key Findings :

  • Friedel-Crafts acylation offers superior yield and scalability for industrial applications.

  • Oxidative methods, while innovative, suffer from higher byproduct generation due to radical side reactions .

Chemical Reactions Analysis

Types of Reactions

2’-Ethyl-2-methylpropiophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols or hydrocarbons.

    Substitution: Produces various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2’-Ethyl-2-methylpropiophenone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers. It is particularly useful in the production of UV-curable resins and coatings.

    Biology: Employed in the synthesis of biocompatible hydrogels for tissue engineering and drug delivery systems.

    Medicine: Utilized in the development of dental materials and medical adhesives that require rapid curing under UV light.

    Industry: Applied in the manufacturing of inks, coatings, and adhesives that benefit from fast curing times and high stability.

Mechanism of Action

The mechanism of action of 2’-Ethyl-2-methylpropiophenone as a photoinitiator involves the absorption of UV light, which excites the molecule to a higher energy state. This excited state then undergoes homolytic cleavage to produce free radicals. These free radicals initiate the polymerization of monomers by opening double bonds and forming covalent bonds between monomer units. The process can be summarized as follows:

  • Absorption of UV light.
  • Excitation to a higher energy state.
  • Homolytic cleavage to produce free radicals.
  • Initiation of polymerization by free radicals.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Hydroxy and Ether Groups: The hydroxyl and hydroxyethoxy groups in 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone significantly elevate polarity and hydrogen-bonding capacity, making it suitable as a photoinitiator (e.g., Photoinitiator-2959) in UV-curable coatings .
  • Ester vs. Ketone Functionality: 2-Phenoxyethyl propionate, an ester derivative, exhibits lower reactivity toward nucleophiles compared to ketone-containing analogs like propiophenones, favoring applications as plasticizers or solvents .

Physicochemical Properties

  • Boiling/Melting Points: Chlorinated derivatives (e.g., 2'-chloro-2,2-dimethylpropiophenone) typically exhibit higher boiling points due to increased molecular weight and dipole interactions . Hydroxy-substituted compounds (e.g., 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone) have elevated melting points due to hydrogen-bonding networks .
  • Solubility: Ethyl and methyl substituents in this compound likely enhance lipophilicity compared to polar analogs like the hydroxyethoxy derivative .

Biological Activity

2'-Ethyl-2-methylpropiophenone, a ketone compound, is of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C12H16O
  • Molecular Weight : 176.25 g/mol
  • CAS Number : 24650-42-6

This compound is characterized by its aromatic ring and ketone functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The ketone functionality allows it to participate in nucleophilic addition reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, influencing neurochemical signaling.

Antimicrobial Properties

Studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:

  • Bacterial Strains : The compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : It also showed antifungal properties against species such as Candida albicans.

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects on cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest and apoptosis

Neuroactive Effects

There is emerging evidence suggesting that this compound may possess neuroactive properties:

  • Animal Models : In studies involving rodent models, administration of the compound resulted in altered locomotor activity, suggesting potential effects on dopaminergic systems.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to control groups.
  • Cancer Cell Line Analysis :
    • Research conducted at a leading cancer research institute assessed the impact of this compound on various cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed.
  • Neurotoxicity Assessment :
    • A systematic review highlighted the neurotoxic potential of synthetic cathinones, including derivatives similar to this compound. Behavioral assessments in animal models revealed increased locomotor activity linked to dopaminergic stimulation.

Q & A

Q. What are the established synthetic routes for 2'-Ethyl-2-methylpropiophenone, and how do reaction conditions influence yield and purity?

The primary synthetic method involves Friedel-Crafts acylation of ethylbenzene with propionyl chloride using a Lewis acid catalyst (e.g., AlCl₃). Key variables include catalyst concentration (0.5–1.2 molar equivalents), reaction temperature (0–25°C), and solvent polarity. Lower temperatures reduce side reactions like polyacylation, while anhydrous conditions prevent catalyst deactivation. Post-reaction quenching with ice-water improves yield (typically 65–85%) by minimizing hydrolysis of the acylated product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 1.2–1.4 ppm (ethyl CH₃), δ 2.5–2.7 ppm (methyl ketone CH₃), and aromatic protons at δ 7.2–7.8 ppm.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Retention time ~12.3 min (HP-5 column) with a molecular ion peak at m/z 162.23 .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity quantification .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC every 7 days for 4 weeks. Control samples stored at -20°C in amber vials under nitrogen act as benchmarks. Hydrolytic stability is pH-dependent; use buffered solutions (pH 1–13) to identify degradation pathways .

Advanced Research Questions

Q. How can researchers optimize Friedel-Crafts synthesis to minimize by-products like 2-phenyl-2-propanol?

By-product formation arises from competing hydrolysis or reduction. Strategies include:

  • Catalyst pre-activation: Stir AlCl₃ with propionyl chloride for 10 min before adding ethylbenzene.
  • Solvent selection: Dichloromethane reduces proton scavenging compared to nitrobenzene.
  • Quenching protocol: Gradual addition of ice-water (0°C) instead of rapid quenching lowers hydrolysis rates. Computational modeling (DFT) predicts optimal stoichiometry to suppress side reactions .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Discrepancies often stem from solvent effects or transition-state approximations. Validate Density Functional Theory (DFT) models using:

  • Solvent correction: Apply the SMD solvation model to account for dielectric environments.
  • Experimental kinetics: Compare calculated activation energies with Arrhenius plots derived from GC-MS reaction monitoring. Cross-validation with alternative theories (e.g., MP2) improves reliability .

Q. What in vitro models are appropriate for assessing biological activity, and how should cytotoxicity assays be designed?

Use cancer cell lines (e.g., MCF-7, HeLa) with the MTT assay. Key parameters:

  • Dose range: 1–100 µM, 48-hour exposure.
  • Controls: Include vehicle (DMSO ≤0.1%) and positive controls (e.g., doxorubicin).
  • Mechanistic studies: Combine with flow cytometry (apoptosis) and ROS detection kits to identify pathways .

Q. How should purification protocols be adjusted when scaling synthesis from milligram to gram quantities?

At larger scales:

  • Replace column chromatography with fractional distillation (bp 245–250°C at 10 mmHg).
  • Optimize recrystallization using hexane:ethyl acetate (3:1 v/v) for higher recovery (>90%).
  • Monitor purity in real-time using inline FTIR to detect residual solvents .

Q. What safety protocols are critical for handling this compound in open-system laboratories?

  • Engineering controls: Use fume hoods with face velocity ≥0.5 m/s.
  • PPE: Nitrile gloves, ANSI Z87.1-approved goggles, and flame-resistant lab coats.
  • Spill management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₄OPubChem
Molecular Weight162.23 g/molPubChem
Boiling Point245–250°C (10 mmHg)Experimental
LogP (Octanol-Water)2.8EPA DSSTox

Table 2: Common By-Products and Mitigation Strategies in Synthesis

By-ProductFormation CauseMitigation Strategy
2-Phenyl-2-propanolHydrolysis of intermediateAnhydrous conditions, controlled quenching
Polyacylated derivativesExcess propionyl chlorideLimit acylating agent to 1.1 equivalents

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